4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methylphenyl)-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of research involves the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new derivatives including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities. Some of these compounds showed good or moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Stabilities and Anti-cancer Properties
Another study by Karayel (2021) focused on benzimidazole derivatives bearing 1,2,4-triazole, exploring their tautomeric properties, conformations, and anti-cancer properties. The research involved density functional theory and molecular docking to understand the mechanism behind their anti-cancer properties, indicating the role of these compounds in developing potential cancer treatments (Karayel, 2021).
Synthesis and Evaluation of Novel Thiazolo-Triazolo-Pyridine Derivatives
Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated them for their antibacterial and antifungal activities. The compounds exhibited significant biological activity against tested microorganisms, demonstrating their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Efficient Synthesis of Potent PPARpan Agonist
Guo et al. (2006) described an efficient synthesis method for a potent PPARpan agonist, highlighting the importance of specific structural features in enhancing the compound's efficacy. The study showcases the chemical ingenuity in synthesizing complex molecules for potential therapeutic applications (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
properties
IUPAC Name |
4-(4-methylphenyl)-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-10-20(11-8-17)27-22(24-25-23(27)29)19-13-15-26(16-14-19)21(28)12-9-18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZNDEABHMMVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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